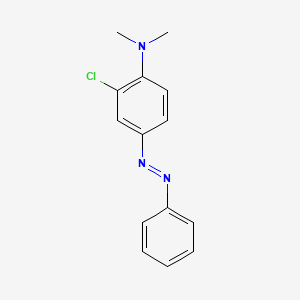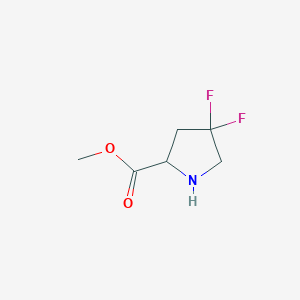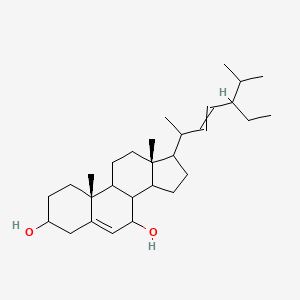
2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline is an organic compound with the molecular formula C14H15ClN2. It is a derivative of aniline and contains both chloro and diazenyl functional groups. This compound is known for its vibrant yellow color and is commonly used as a dye in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline typically involves the diazotization of 2-chloroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a nitrite source like sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to produce the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles like sodium hydroxide or ammonia.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Forms amine derivatives.
Substitution: Results in compounds with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline involves its interaction with molecular targets through its diazenyl and chloro functional groups. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-(phenyldiazenyl)aniline: Lacks the chloro group but has similar diazenyl functionality.
2-Chloro-N,N-dimethylaniline: Contains the chloro and dimethylamino groups but lacks the diazenyl group.
Methyl Yellow: An azo dye with a similar structure but different substituents.
Uniqueness
2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline is unique due to the presence of both chloro and diazenyl groups, which confer distinct chemical reactivity and applications. Its combination of functional groups allows for versatile chemical modifications and a wide range of uses in various fields.
Propriétés
Formule moléculaire |
C14H14ClN3 |
|---|---|
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
2-chloro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
QCIBXPDBQZLGGD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)



![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)




![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)
